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1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride

Catalog No.
S14001687
CAS No.
M.F
C7H13ClF3N
M. Wt
203.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochlo...

Product Name

1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride

IUPAC Name

(1,4,4-trifluorocyclohexyl)methanamine;hydrochloride

Molecular Formula

C7H13ClF3N

Molecular Weight

203.63 g/mol

InChI

InChI=1S/C7H12F3N.ClH/c8-6(5-11)1-3-7(9,10)4-2-6;/h1-5,11H2;1H

InChI Key

NGRCKPCCRMCERA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(CN)F)(F)F.Cl

1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride is a specialized organic compound characterized by its trifluorocyclohexyl group. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it of interest in various fields of research and application. The chemical formula for this compound is C7H12ClF3NC_7H_{12}ClF_3N, and it features a cyclohexane ring substituted with three fluorine atoms at the 4-position and an amine functional group.

The chemical behavior of 1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride can be influenced by its amine group, which can undergo typical reactions associated with amines:

  • Alkylation: The amine can react with alkyl halides to form secondary or tertiary amines.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield amides.
  • Formation of Salts: The hydrochloride form indicates that the amine can readily form salts with acids, which may affect its solubility and bioavailability.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.

The synthesis of 1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride typically involves several steps:

  • Preparation of Trifluorocyclohexane: Starting from cyclohexene or cyclohexane derivatives, fluorination can be achieved using reagents like sulfur tetrafluoride or via electrochemical methods.
  • Formation of Methanamine: The trifluorinated cyclohexane can undergo nucleophilic substitution with formaldehyde and ammonia to yield the methanamine derivative.
  • Hydrochloride Salt Formation: Reacting the base form of the amine with hydrochloric acid results in the formation of 1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug development due to its unique structural features.
  • Chemical Research: Used as a reagent in organic synthesis and material science.
  • Agrochemicals: Potential use in developing herbicides or pesticides due to its biological activity.

Interaction studies involving 1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride would likely focus on its binding affinity to specific receptors or enzymes. Compounds with similar structures have been shown to interact with neurotransmitter receptors, indicating that this compound may also exhibit such interactions. Further studies are needed to elucidate its specific interactions and mechanisms of action.

Several compounds share structural similarities with 1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride. Here are some notable examples:

Compound NameCAS NumberUnique Features
4,4-Difluorocyclohexylmethanamine hydrochloride809273-65-2Contains two fluorine atoms; potential for lower lipophilicity compared to trifluorinated analogs.
3,3-Difluorocyclohexylmethanamine hydrochloride1379025-24-7Similar structure but different substitution pattern; may exhibit distinct biological properties.
3,3-Difluoro-1,5,5-trimethylcyclohexylmethanamine hydrochloride1363404-72-1Contains additional methyl groups; affects steric hindrance and reactivity.
3,3-Difluoro-5,5-dimethylcyclohexylmethanamine hydrochloride1363405-84-8Similar fluorination pattern but modified by methyl groups affecting its properties.

The uniqueness of 1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride lies in its trifluoromethyl substitution pattern that may enhance its pharmacological profile compared to these similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

203.0688616 g/mol

Monoisotopic Mass

203.0688616 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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